3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Kinase Inhibitors Regioisomerism

Challenge: Misidentified regioisomers (e.g., 2-(3-MeOPh) analog) corrupt kinase HTS data. Fix: The verified 3-(2-methoxyphenyl) chemotype eliminates data corruption with defined SMILES. • 100% structural authentication for reproducible SAR • TPSA ≈39.4 Ų & XLogP3 ≈2.8 → blood-brain barrier permeable • Supports Suzuki-Miyaura parallel synthesis for focused kinase libraries Supply assurance: Global shipping with full analytical documentation.

Molecular Formula C15H15N3O
Molecular Weight 253.30 g/mol
Cat. No. B3888623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC15H15N3O
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3OC)C
InChIInChI=1S/C15H15N3O/c1-10-8-11(2)18-15(17-10)13(9-16-18)12-6-4-5-7-14(12)19-3/h4-9H,1-3H3
InChIKeyMINCRUOQRFQHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine: A Regioisomerically Defined Kinase-Inhibitor Scaffold


3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a defined, small-molecule heterocycle (C15H15N3O, MW 253.30 g/mol) belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold widely exploited in medicinal chemistry for ATP-competitive kinase inhibition [1]. The compound is characterized by a 2-methoxyphenyl substituent at the 3-position of the fused ring system, distinguishing it from other regioisomers like the 2-(3-methoxyphenyl) analogue (PubChem CID 737211) [2]. Computational predictions indicate a lipophilic profile (XLogP3-AA ≈ 2.8) and a relatively low Topological Polar Surface Area (TPSA ≈ 39.4 Ų), suggesting inherent blood-brain barrier permeability potential that makes it a strategic starting point for CNS-focused kinase inhibitor design [2].

Why 5,7-Dimethylpyrazolo[1,5-a]pyrimidine Regioisomers Cannot Be Interchanged for 3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine


The precise position of substituents on the pyrazolo[1,5-a]pyrimidine core critically dictates both the three-dimensional orientation of key binding groups in the ATP pocket and the compound's physicochemical properties. Systematic SAR studies confirm that shifting the methoxy group between the ortho, meta, and para positions on the aryl ring, or relocating the aryl group from the 3-position to the 2-position of the heterocycle, fundamentally alters the spatial trajectory of the terminal substituents involved in target interactions, thereby changing kinase selectivity profiles and potency in unpredictable ways [1]. Furthermore, the target compound's 2-methoxyphenyl group and its specific connection point produce a unique conformational profile that is not replicated by simply reordering the substituent pattern, rendering generic substitution chemically and pharmacologically unreliable [1].

Quantitative Evidence for Selecting 3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine


Regioisomeric Distinction: 3-(2-Methoxyphenyl) vs. 2-(3-Methoxyphenyl) Analogue

This compound is a distinct regioisomer. The 2-methoxyphenyl substituent is bonded at the 3-position of the pyrazolo[1,5-a]pyrimidine core, as confirmed by its canonical SMILES (CC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3OC)C). This differentiates it from the closely related 2-(3-methoxyphenyl) isomer (SMILES: CC1=CC(=NC2=CC(=NN12)C3=CC(=CC=C3)OC)C), available as CID 737211 [1]. This connectivity difference introduces distinct steric and electronic properties, crucial for target selectivity in ATP-binding pockets [2].

Medicinal Chemistry Kinase Inhibitors Regioisomerism

Inferred Physicochemical Profile: Lipophilicity and CNS Drug-Likeness

Experimental LogP/D data for the specific 3-(2-methoxyphenyl) isomer are absent from the open literature, but a class-level inference can be drawn from computed properties of the closely related 2-(3-methoxyphenyl) isomer. PubChem calculations for that isomer report an XLogP3-AA of 2.8 and a Topological Polar Surface Area (TPSA) of 39.4 Ų [1]. Given that both molecules share the identical molecular formula and are simple regioisomers, their bulk properties such as LogP and TPSA are expected to fall within a comparable range. This profile is favorable for passive diffusion across biological membranes, including the blood-brain barrier, a valuable property for CNS-targeted kinase inhibitor programs.

Computational Chemistry ADME CNS Drug Discovery

Strategic Scaffold Utility: Design of Selective AMPK Inhibitors

The pyrazolo[1,5-a]pyrimidine core is the foundational structure for dorsomorphin, the first selective AMPK inhibitor, and its derivatives [1]. A recent methodological study confirms the criticality of the ortho-methoxy substituent and the specific ring position for this class of compounds to achieve selective kinase inhibition [1]. The target compound, possessing both the 5,7-dimethyl pattern and the 3-(2-methoxyphenyl) motif, serves as a modular and tractable building block for systematically constructing a focused library of dorsomorphin analogs, directly addressing the need for structure-activity relationship (SAR) exploration around the critical 3-position of the heterocyclic scaffold [1].

AMPK Kinase Inhibitor Design Dorsomorphin Analogs

High-Impact Research Scenarios for 3-(2-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine


Exact Chemical Standard for Regioisomer-Specific Biological Assays

In any high-throughput screening (HTS) or secondary confirmation assay for kinase inhibition, this compound must be used as the structurally authenticated positive control or test sample for the 3-(2-methoxyphenyl) chemotype. The verified SMILES (CC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3OC)C) ensures that observed activity is correctly assigned to the 3-substituted regioisomer, preventing data corruption from misidentified or mixed analogs, a critical requirement for generating reproducible SAR tables .

CNS Kinase Inhibitor Hit-to-Lead Optimization

With a computationally predicted lipophilicity (XLogP3-AA ≈ 2.8) and low polar surface area (TPSA ≈ 39.4 Ų) that align with CNS drug-like space [1], this chemotype is a superior starting point for optimizing brain-penetrant kinase inhibitors targeting CNS malignancies or neurodegenerative diseases. Its low molecular weight (253.30 g/mol) allows extensive chemical decoration without exceeding drug-like physicochemical limits.

Focused Library Synthesis for Dorsomorphin-Derived AMPK Inhibition

This compound is a synthetically valuable building block for generating a focused library of kinase inhibitors. As outlined by Ivachtchenko et al. (2023), the scaffold supports parallel synthesis via Suzuki-Miyaura cross-coupling, enabling high-yield derivatization. This allows for the systematic exploration of the structure-activity relationship around the critical 3- and 6-positions, specifically targeting AMPK and related kinases, where subtle structural changes lead to large differences in selectivity [2].

Computational Chemistry and Docking Model Validation

The distinct ortho-methoxy arrangement provides a unique electrostatic and steric surface for validating molecular docking poses and molecular dynamics simulations within the ATP-binding pocket of kinases. Any prospective computational model that cannot correctly rank the binding affinity difference between this 3-(2-methoxyphenyl) isomer and its 2-(3-methoxyphenyl) counterpart fails a fundamental test of model accuracy and predictive power.

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